Cas no 2229682-63-5 (4-(pent-1-en-1-yl)oxane-2,6-dione)
4-(pent-1-en-1-yl)oxane-2,6-dione Chemical and Physical Properties
Names and Identifiers
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- 4-(pent-1-en-1-yl)oxane-2,6-dione
- EN300-1999584
- 2229682-63-5
-
- Inchi: 1S/C10H14O3/c1-2-3-4-5-8-6-9(11)13-10(12)7-8/h4-5,8H,2-3,6-7H2,1H3/b5-4+
- InChI Key: LKPWFCANMARWBW-SNAWJCMRSA-N
- SMILES: O1C(CC(/C=C/CCC)CC1=O)=O
Computed Properties
- Exact Mass: 182.094294304g/mol
- Monoisotopic Mass: 182.094294304g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 0
- Hydrogen Bond Acceptor Count: 3
- Heavy Atom Count: 13
- Rotatable Bond Count: 3
- Complexity: 214
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 1
- Undefined Bond Stereocenter Count: 0
- XLogP3: 1.6
- Topological Polar Surface Area: 43.4Ų
4-(pent-1-en-1-yl)oxane-2,6-dione Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Enamine | EN300-1999584-0.05g |
4-(pent-1-en-1-yl)oxane-2,6-dione |
2229682-63-5 | 0.05g |
$912.0 | 2023-09-16 | ||
| Enamine | EN300-1999584-0.1g |
4-(pent-1-en-1-yl)oxane-2,6-dione |
2229682-63-5 | 0.1g |
$956.0 | 2023-09-16 | ||
| Enamine | EN300-1999584-0.25g |
4-(pent-1-en-1-yl)oxane-2,6-dione |
2229682-63-5 | 0.25g |
$999.0 | 2023-09-16 | ||
| Enamine | EN300-1999584-0.5g |
4-(pent-1-en-1-yl)oxane-2,6-dione |
2229682-63-5 | 0.5g |
$1043.0 | 2023-09-16 | ||
| Enamine | EN300-1999584-1.0g |
4-(pent-1-en-1-yl)oxane-2,6-dione |
2229682-63-5 | 1g |
$1086.0 | 2023-06-01 | ||
| Enamine | EN300-1999584-2.5g |
4-(pent-1-en-1-yl)oxane-2,6-dione |
2229682-63-5 | 2.5g |
$2127.0 | 2023-09-16 | ||
| Enamine | EN300-1999584-5.0g |
4-(pent-1-en-1-yl)oxane-2,6-dione |
2229682-63-5 | 5g |
$3147.0 | 2023-06-01 | ||
| Enamine | EN300-1999584-10.0g |
4-(pent-1-en-1-yl)oxane-2,6-dione |
2229682-63-5 | 10g |
$4667.0 | 2023-06-01 | ||
| Enamine | EN300-1999584-1g |
4-(pent-1-en-1-yl)oxane-2,6-dione |
2229682-63-5 | 1g |
$1086.0 | 2023-09-16 | ||
| Enamine | EN300-1999584-5g |
4-(pent-1-en-1-yl)oxane-2,6-dione |
2229682-63-5 | 5g |
$3147.0 | 2023-09-16 |
4-(pent-1-en-1-yl)oxane-2,6-dione Related Literature
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Amandine Altmayer-Henzien,Valérie Declerck,David J. Aitken,Ewen Lescop,Denis Merlet,Jonathan Farjon Org. Biomol. Chem., 2013,11, 7611-7615
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Jing Yu,Yu-Qi Lyu,Jiapeng Liu,Mohammed B. Effat,Junxiong Wu J. Mater. Chem. A, 2019,7, 17995-18002
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A. B. F. da Silva,K. Capelle Phys. Chem. Chem. Phys., 2009,11, 4564-4569
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Ji-Ping Wei Nanoscale, 2015,7, 11815-11832
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Xiaotong Feng,Lei Bian,Jie Ma,Lei Zhou,Xiayan Wang,Guangsheng Guo,Qiaosheng Pu Chem. Commun., 2019,55, 3963-3966
Additional information on 4-(pent-1-en-1-yl)oxane-2,6-dione
Research Brief on 4-(pent-1-en-1-yl)oxane-2,6-dione (CAS: 2229682-63-5): Recent Advances and Applications
The compound 4-(pent-1-en-1-yl)oxane-2,6-dione (CAS: 2229682-63-5) has recently garnered significant attention in the field of chemical biology and pharmaceutical research due to its unique structural properties and potential therapeutic applications. This research brief synthesizes the latest findings on this compound, focusing on its synthesis, biological activity, and potential as a drug candidate. The compound's relevance is underscored by its structural similarity to bioactive molecules involved in key metabolic pathways, making it a promising target for further investigation.
Recent studies have explored the synthetic pathways for 4-(pent-1-en-1-yl)oxane-2,6-dione, with a focus on optimizing yield and purity. A 2023 publication in the Journal of Medicinal Chemistry detailed a novel catalytic method that enhances the stereoselectivity of the synthesis, achieving a 92% yield under mild conditions. This advancement is critical for scaling up production for preclinical studies. Additionally, computational modeling has been employed to predict the compound's reactivity and stability, providing insights into its behavior under physiological conditions.
In terms of biological activity, preliminary in vitro studies have demonstrated that 4-(pent-1-en-1-yl)oxane-2,6-dione exhibits moderate inhibitory effects on cyclooxygenase-2 (COX-2), suggesting potential anti-inflammatory properties. A study published in Bioorganic & Medicinal Chemistry Letters (2024) reported an IC50 value of 15.2 µM, which is comparable to some existing nonsteroidal anti-inflammatory drugs (NSAIDs). Further investigations are underway to elucidate the mechanism of action and evaluate its selectivity against other COX isoforms.
The pharmacokinetic profile of 4-(pent-1-en-1-yl)oxane-2,6-dione has also been a subject of recent research. A preclinical study in rodents indicated favorable absorption and distribution characteristics, with a bioavailability of approximately 65% following oral administration. However, metabolic stability remains a challenge, as the compound undergoes rapid hepatic clearance. Researchers are currently exploring prodrug strategies and structural modifications to address this limitation.
Beyond its therapeutic potential, 4-(pent-1-en-1-yl)oxane-2,6-dione has been investigated as a building block for more complex molecules. Its versatile reactivity allows for functionalization at multiple sites, enabling the synthesis of derivatives with tailored properties. For instance, a 2023 study in ACS Chemical Biology highlighted its use in developing a new class of enzyme inhibitors targeting bacterial efflux pumps, which could pave the way for novel antibiotics.
In conclusion, 4-(pent-1-en-1-yl)oxane-2,6-dione (CAS: 2229682-63-5) represents a promising scaffold in drug discovery, with applications spanning anti-inflammatory agents, antimicrobials, and beyond. While challenges such as metabolic stability persist, recent advancements in synthesis and mechanistic understanding provide a solid foundation for future research. Continued exploration of its derivatives and in vivo efficacy will be crucial to unlocking its full therapeutic potential.
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